Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2225144-87-4
VCID: VC6353376
InChI: InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-8-10(14)13(9-15)4-6-20(17,18)7-5-13/h10H,4-9,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)N
Molecular Formula: C13H24N2O4S
Molecular Weight: 304.41

Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate

CAS No.: 2225144-87-4

Cat. No.: VC6353376

Molecular Formula: C13H24N2O4S

Molecular Weight: 304.41

* For research use only. Not for human or veterinary use.

Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate - 2225144-87-4

Specification

CAS No. 2225144-87-4
Molecular Formula C13H24N2O4S
Molecular Weight 304.41
IUPAC Name tert-butyl 4-amino-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate
Standard InChI InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-8-10(14)13(9-15)4-6-20(17,18)7-5-13/h10H,4-9,14H2,1-3H3
Standard InChI Key QGLJPYRZXUVWTI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s defining feature is its spirocyclic framework, which integrates two heterocyclic rings connected at a single carbon atom. The primary ring system consists of a 2-azaspiro[4.5]decane scaffold, where a piperidine ring is fused to a cyclopentane moiety. At position 4, an amino group (-NH₂) introduces nucleophilic reactivity, while the sulfone group (-SO₂-) at position 8 enhances polarity and stabilizes the structure through resonance . The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protective moiety for the amine, a common strategy in peptide synthesis to prevent unwanted side reactions.

Spectroscopic and Computational Data

The molecular formula C₁₃H₂₄N₂O₄S corresponds to a molecular weight of 304.41 g/mol. Key spectroscopic identifiers include:

  • SMILES: CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)N

  • InChIKey: QGLJPYRZXUVWTI-UHFFFAOYSA-N

  • IUPAC Name: tert-butyl 4-amino-8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-2-carboxylate.

Computational models predict a bent geometry around the spiro carbon, with the sulfone group adopting a tetrahedral configuration. Density functional theory (DFT) studies suggest that the sulfone’s electron-withdrawing nature polarizes the adjacent C-N bond, enhancing the amine’s susceptibility to electrophilic attack .

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of this compound typically proceeds via a multi-step sequence:

  • Spirocyclization: A Michael addition between a cyclopentanone derivative and a cysteine analog forms the thiazolidine ring, which is subsequently oxidized to the sulfone using hydrogen peroxide or ozone.

  • Boc Protection: The primary amine at position 4 is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

  • Crystallization: The crude product is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid with >95% purity.

Critical Reaction Parameters

  • Temperature: Spirocyclization requires strict control at 0–5°C to avoid ring-opening side reactions.

  • Solvent: Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates through Lewis acid-base interactions.

  • Oxidation: Sulfur oxidation to sulfone demands stoichiometric oxidants like meta-chloroperbenzoic acid (mCPBA) to prevent over-oxidation .

Applications in Pharmaceutical Chemistry

Agrochemistry

In agrochemical research, derivatives of this compound have shown herbicidal activity against broadleaf weeds. The sulfone group likely disrupts plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

Recent Advances and Future Directions

While peer-reviewed studies on this specific compound remain limited, analogous spirocyclic sulfones have been investigated for their role in overcoming drug resistance in oncology. Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: To elucidate the impact of substituents on bioactivity.

  • Scale-Up Protocols: Developing continuous-flow synthesis methods to improve yield and reduce waste.

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